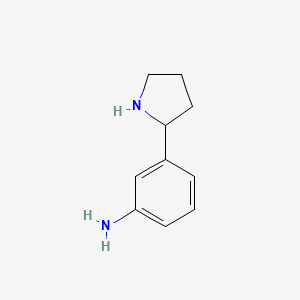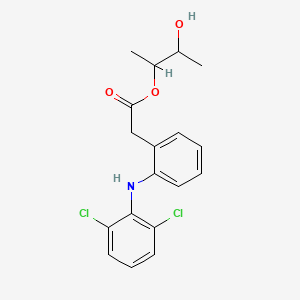
Diclofenac 2,3-Butylene Glycol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofenac 2,3-Butylene Glycol Ester is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an impurity standard in pharmaceutical testing and research . It has a molecular formula of C18H19Cl2NO3 and a molecular weight of 368.25 g/mol .
Métodos De Preparación
The synthesis of Diclofenac 2,3-Butylene Glycol Ester involves esterification reactions. The primary synthetic route includes the reaction of diclofenac with 2,3-butylene glycol under controlled conditions. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate ester formation . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Diclofenac 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are diclofenac and its derivatives .
Aplicaciones Científicas De Investigación
Diclofenac 2,3-Butylene Glycol Ester is extensively used in scientific research, particularly in:
Pharmaceutical Testing: It serves as a reference standard for the analytical method development and validation of diclofenac-based formulations.
Drug Delivery Systems: Research on prodrug formulations often utilizes this compound to study the release kinetics and stability of diclofenac.
Biological Studies: It is used to investigate the pharmacokinetics and metabolism of diclofenac derivatives in biological systems.
Industrial Applications: The compound is employed in the quality control processes of diclofenac production.
Mecanismo De Acción
The mechanism of action of Diclofenac 2,3-Butylene Glycol Ester is similar to that of diclofenac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparación Con Compuestos Similares
Diclofenac 2,3-Butylene Glycol Ester can be compared with other diclofenac esters, such as:
Diclofenac Butylene Glycol Ester (Mixture of Isomers): This compound is a mixture of isomers and is used similarly in pharmaceutical testing.
Diclofenac Sodium: A commonly used form of diclofenac in medical treatments, known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific ester linkage, which provides distinct pharmacokinetic properties and makes it valuable for research and analytical purposes .
Propiedades
Fórmula molecular |
C18H19Cl2NO3 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
3-hydroxybutan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-11(22)12(2)24-17(23)10-13-6-3-4-9-16(13)21-18-14(19)7-5-8-15(18)20/h3-9,11-12,21-22H,10H2,1-2H3 |
Clave InChI |
QTZAVOLNOIMMAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


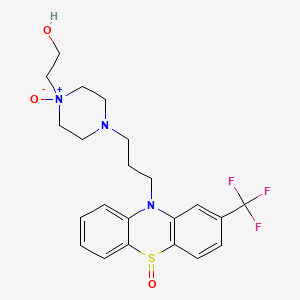
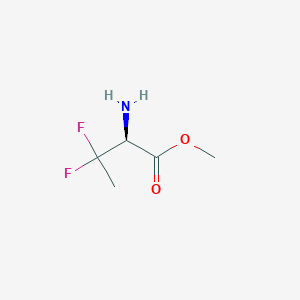
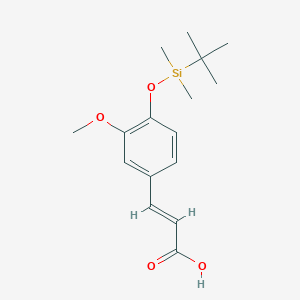
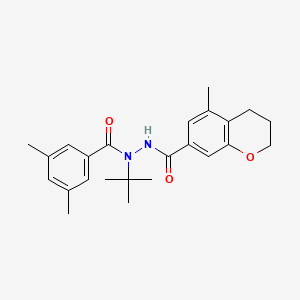
![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

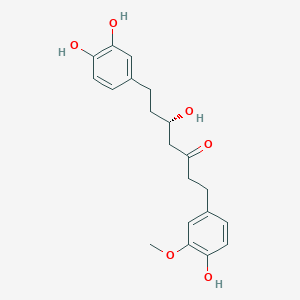
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
